molecular formula C21H17F3N2O3S B4936856 N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-4-(trifluoromethyl)benzamide CAS No. 416887-33-7

N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-4-(trifluoromethyl)benzamide

Cat. No. B4936856
CAS RN: 416887-33-7
M. Wt: 434.4 g/mol
InChI Key: PTZYPBSIXLYMRA-UHFFFAOYSA-N
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Description

N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-4-(trifluoromethyl)benzamide, commonly known as MPTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPTP is a member of the benzamide family and is known for its unique chemical structure, which makes it a promising candidate for various scientific studies.

Mechanism of Action

MPTP acts by inhibiting the activity of complex I of the mitochondrial electron transport chain, leading to the formation of reactive oxygen species and the eventual death of dopaminergic neurons. This mechanism of action is similar to that of the pesticide rotenone and is thought to be responsible for the development of Parkinson's disease in animal models.
Biochemical and Physiological Effects
MPTP has been shown to have a number of biochemical and physiological effects. In addition to its role in inducing Parkinson's disease, MPTP has been shown to induce apoptosis in various cell types, including neuronal cells. MPTP has also been shown to cause oxidative stress and inflammation, which may contribute to the development of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MPTP in lab experiments is its ability to induce Parkinson's disease in animal models, which allows researchers to study the disease in a controlled environment. However, MPTP is also known to have toxic effects on other cell types, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on MPTP. One area of interest is the development of new drugs that target the mitochondrial electron transport chain and may be useful in the treatment of Parkinson's disease and other neurodegenerative disorders. Another area of interest is the study of the blood-brain barrier and the development of new methods for delivering drugs to the brain. Finally, further research is needed to better understand the biochemical and physiological effects of MPTP and its potential role in the development of various diseases.

Synthesis Methods

MPTP can be synthesized using a variety of methods, including the reaction of 4-(trifluoromethyl)benzoic acid with 4-aminobenzenesulfonamide in the presence of a coupling agent. The resulting product is then purified using various techniques, including column chromatography, recrystallization, and distillation.

Scientific Research Applications

MPTP has been extensively studied for its potential applications in scientific research. One of the most promising applications of MPTP is in the field of neuroscience, where it is used to induce Parkinson's disease in animal models. MPTP is also used in the study of the blood-brain barrier and the development of new drugs for the treatment of brain disorders.

properties

IUPAC Name

N-[4-[(2-methylphenyl)sulfamoyl]phenyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N2O3S/c1-14-4-2-3-5-19(14)26-30(28,29)18-12-10-17(11-13-18)25-20(27)15-6-8-16(9-7-15)21(22,23)24/h2-13,26H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTZYPBSIXLYMRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101144743
Record name N-[4-[[(2-Methylphenyl)amino]sulfonyl]phenyl]-4-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101144743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-[[(2-Methylphenyl)amino]sulfonyl]phenyl]-4-(trifluoromethyl)benzamide

CAS RN

416887-33-7
Record name N-[4-[[(2-Methylphenyl)amino]sulfonyl]phenyl]-4-(trifluoromethyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=416887-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-[[(2-Methylphenyl)amino]sulfonyl]phenyl]-4-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101144743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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